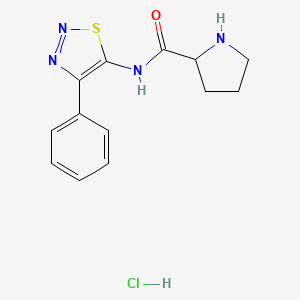
Thiol-PEG3-methyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
m-PEG3-SH, also known as 2-(2-(2-Methoxyethoxy)ethoxy)ethanethiol, is a polyethylene glycol (PEG)-based compound. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). The compound is characterized by its thiol (-SH) functional group, which allows it to form stable thioether bonds with other molecules .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of m-PEG3-SH typically involves the reaction of polyethylene glycol with thiol-containing reagents. One common method is the nucleophilic displacement of PEG-tosylate, -mesylate, or -bromide with a thiol compound . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic attack.
Industrial Production Methods
In industrial settings, the production of m-PEG3-SH can be scaled up by using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .
化学反応の分析
Types of Reactions
m-PEG3-SH undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: Disulfides can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or maleimides are often used in substitution reactions.
Major Products
Oxidation: Disulfides
Reduction: Thiols
Substitution: Thioethers
科学的研究の応用
m-PEG3-SH has a wide range of applications in scientific research:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in the modification of proteins and peptides to enhance their solubility and stability.
Medicine: Utilized in drug delivery systems to improve the pharmacokinetics of therapeutic agents.
Industry: Applied in the production of hydrogels and other polymer-based materials for various industrial applications
作用機序
The primary mechanism of action of m-PEG3-SH involves its role as a linker in PROTACs. PROTACs consist of two ligands connected by a linker: one ligand targets an E3 ubiquitin ligase, while the other targets the protein of interest. The PROTAC brings the protein and the ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein via the ubiquitin-proteasome system .
類似化合物との比較
Similar Compounds
m-PEG2-SH: A shorter PEG-based thiol compound.
m-PEG4-SH: A longer PEG-based thiol compound.
PEGylated compounds: Various PEGylated compounds with different functional groups, such as amines or carboxylates
Uniqueness
m-PEG3-SH is unique due to its specific chain length and thiol functional group, which provide an optimal balance between solubility, flexibility, and reactivity. This makes it particularly suitable for use in the synthesis of PROTACs and other bioconjugation applications .
特性
分子式 |
C7H16O3S |
|---|---|
分子量 |
180.27 g/mol |
IUPAC名 |
2,2-diethoxy-2-methoxyethanethiol |
InChI |
InChI=1S/C7H16O3S/c1-4-9-7(6-11,8-3)10-5-2/h11H,4-6H2,1-3H3 |
InChIキー |
MVZRHCDWNGUXMX-UHFFFAOYSA-N |
正規SMILES |
CCOC(CS)(OC)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(13S,17R)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-16,17-diol](/img/structure/B14785940.png)

![2-Oxo-3-azabicyclo[4.1.0]heptane-4-carboxylic acid](/img/structure/B14785962.png)






![(3E)-3-[[(1S,4aS,8aS)-Decahydro-5,5,8a-trimethyl-2-methylene-1-naphthalenyl]methylene]dihydro-5-methoxy-2(3H)-furanone; Coronarin D methyl ethe](/img/structure/B14785995.png)
